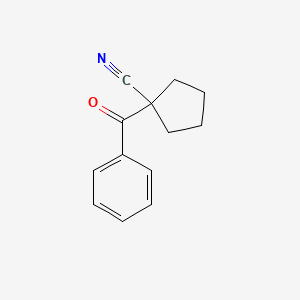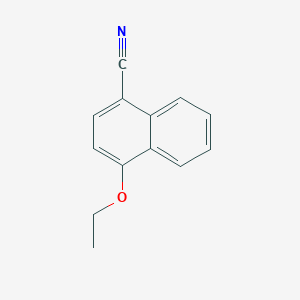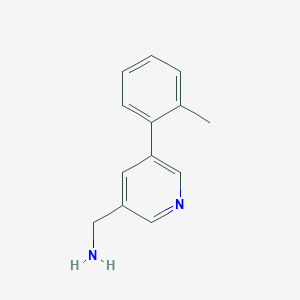
1-(4-Chloro-2,6-dimethylphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-2,6-dimethylphenyl)propan-1-one is an organic compound with the molecular formula C₁₁H₁₃ClO and a molecular weight of 196.67 g/mol . This compound is characterized by the presence of a chloro group and two methyl groups attached to a phenyl ring, along with a propanone group. It is commonly used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Chloro-2,6-dimethylphenyl)propan-1-one can be achieved through several methods. One common synthetic route involves the Friedel-Crafts acylation of 4-chloro-2,6-dimethylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
1-(4-Chloro-2,6-dimethylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.
Scientific Research Applications
1-(4-Chloro-2,6-dimethylphenyl)propan-1-one is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as the development of new drugs, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-(4-Chloro-2,6-dimethylphenyl)propan-1-one exerts its effects depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
1-(4-Chloro-2,6-dimethylphenyl)propan-1-one can be compared with similar compounds such as:
1-(4-Chloro-2,6-dimethylphenyl)propan-1-ol: This compound has a hydroxyl group instead of a ketone group, leading to different reactivity and applications.
4’-Chloro-3-(2,6-dimethylphenyl)-2’-fluoropropiophenone:
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
107076-10-8 |
|---|---|
Molecular Formula |
C11H13ClO |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
1-(4-chloro-2,6-dimethylphenyl)propan-1-one |
InChI |
InChI=1S/C11H13ClO/c1-4-10(13)11-7(2)5-9(12)6-8(11)3/h5-6H,4H2,1-3H3 |
InChI Key |
QLBXMVKFULWLOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Phenylpyrazolo[1,5-A]pyridine](/img/structure/B11900497.png)


![2-(5-Methyl-6-oxo-5,7-diazaspiro[3.4]octan-8-yl)acetic acid](/img/structure/B11900513.png)

![Aziridine, 1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-](/img/structure/B11900518.png)

![3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11900546.png)


